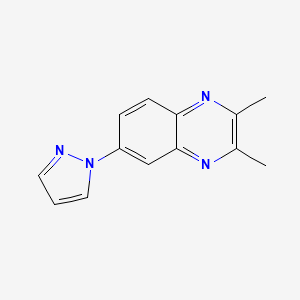
4-((tert-Butyldimethylsilyl)oxy)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)pentanal is an organic compound that features a pentanal group with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)pentanal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection Step:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 4-((tert-Butyldimethylsilyl)oxy)pentanoic acid.
Reduction: 4-((tert-Butyldimethylsilyl)oxy)pentanol.
Substitution: Pentanal and tert-butyldimethylsilanol.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)pentanal is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of molecular structures.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)pentanal involves the reactivity of the aldehyde group and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions at the aldehyde site. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- 4-((tert-Butyldimethylsilyl)oxy)butan-1-amine
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)pentanal is unique due to its specific structure, which combines the reactivity of an aldehyde with the stability of a TBDMS-protected hydroxyl group. This combination allows for selective and controlled reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H24O2Si |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypentanal |
InChI |
InChI=1S/C11H24O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |
InChI Key |
JCHUOXAQZVKHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)










